1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone
Description
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone (CAS: 338982-46-0) is a substituted acetophenone derivative with a molecular formula of C₉H₇Cl₂O₃S and a molecular weight of 266.07 g/mol. The compound features a ketone group at the 1-position of a phenyl ring substituted with two chlorine atoms (2,3-position) and an ethylsulfonyl group (4-position). This compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c1-3-16(14,15)8-5-4-7(6(2)13)9(11)10(8)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJLOYYENFZIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237836 | |
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-46-0 | |
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone typically involves:
- Step 1: Introduction of chlorine atoms onto the aromatic ring (chlorination)
- Step 2: Installation of the ethylsulfonyl group on the phenyl ring
- Step 3: Formation of the ethanone (acetyl) group attached to the aromatic ring
These steps can be performed sequentially or in a convergent manner depending on the starting materials and desired yields.
Chlorination of the Aromatic Ring
- Chlorination is generally achieved using electrophilic aromatic substitution with chlorine sources such as Cl2 or sulfuryl chloride (SO2Cl2) under controlled conditions to selectively introduce chlorine atoms at the 2 and 3 positions of the phenyl ring.
- Reaction conditions typically involve solvents like chloroform or dichloromethane and may require catalysts or Lewis acids to enhance regioselectivity.
- Temperature control is critical to avoid over-chlorination or side reactions.
Introduction of the Ethylsulfonyl Group
- The ethylsulfonyl substituent is introduced via sulfonylation reactions, often starting from an ethylthiol or ethylsulfide intermediate.
- Oxidation of the ethylsulfide to the ethylsulfonyl group can be performed using oxidizing agents such as hydrogen peroxide (H2O2) or peracids (e.g., m-chloroperbenzoic acid).
- Alternatively, direct sulfonylation can be achieved by reacting the chlorinated phenyl intermediate with ethylsulfonyl chloride in the presence of a base like triethylamine or pyridine.
Formation of the Ethanone Moiety
- The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- The reaction is typically carried out under anhydrous conditions and at low temperatures to control regioselectivity and minimize polyacylation.
- The acetylation occurs preferentially at the position para or ortho to existing substituents, depending on their directing effects.
Alternative Synthetic Routes
- Microwave-assisted synthesis has been reported to improve reaction rates and yields for sulfonylation and acylation steps.
- Catalytic systems involving copper nanoparticles have been explored for related aromatic substitutions, potentially applicable to this compound’s synthesis.
- Phase transfer catalysis and the use of polar aprotic solvents (e.g., dimethylformamide, sulfolane) can enhance reaction efficiency, especially in halogenation and sulfonylation steps.
Representative Preparation Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Chlorination: Cl2 or SO2Cl2, solvent (CH2Cl2), Lewis acid catalyst, 0-25°C | Selective dichlorination of phenyl ring at 2,3-positions | 2,3-Dichlorophenyl intermediate |
| 2 | Sulfonylation: Ethylsulfonyl chloride, base (triethylamine), solvent (CH2Cl2), 0-25°C | Introduction of ethylsulfonyl group at 4-position | 2,3-Dichloro-4-(ethylsulfonyl)phenyl intermediate |
| 3 | Friedel-Crafts acylation: Acetyl chloride, AlCl3, anhydrous solvent, 0-5°C to room temp | Acetylation at 1-position forming ethanone moiety | Final product: 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone |
Research Findings and Optimization
- Studies indicate that controlling temperature and stoichiometry during chlorination and sulfonylation steps is crucial for high selectivity and yield.
- Use of polar aprotic solvents and phase transfer catalysts can improve reaction rates and reduce by-products.
- Microwave-assisted methods reduce reaction times significantly while maintaining or improving yields.
- Oxidation of ethylsulfide intermediates to ethylsulfonyl groups requires careful control to avoid over-oxidation or degradation.
Summary Table of Preparation Parameters
| Preparation Step | Key Reagents | Solvents | Temperature Range | Catalysts/Additives | Notes |
|---|---|---|---|---|---|
| Chlorination | Cl2, SO2Cl2 | CH2Cl2, CHCl3 | 0–25°C | Lewis acids (FeCl3, AlCl3) | Control to avoid poly-chlorination |
| Sulfonylation | Ethylsulfonyl chloride | CH2Cl2, DMF | 0–25°C | Bases (Et3N, pyridine) | Oxidation if starting from sulfide |
| Acetylation | Acetyl chloride, Ac2O | Anhydrous CH2Cl2 | 0–5°C to RT | AlCl3 | Friedel-Crafts conditions, moisture sensitive |
| Oxidation (if needed) | H2O2, m-CPBA | Acetic acid, CH2Cl2 | 0–40°C | None or acid catalyst | For sulfide to sulfone conversion |
Chemical Reactions Analysis
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Products: Oxidation typically results in the formation of carboxylic acids or sulfonic acids.
Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Products: Reduction can lead to the formation of alcohols or amines, depending on the specific conditions.
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions or amines.
Products: Substitution reactions yield various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of dichlorophenyl derivatives in inhibiting bacterial growth. The sulfonyl group enhances the compound's interaction with microbial enzymes, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Another area of interest is the compound's anti-inflammatory effects. Research has shown that similar structures can inhibit pro-inflammatory cytokines, suggesting that 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agrochemicals
Pesticide Development
The compound's chlorinated phenyl structure is beneficial in agrochemical applications. Studies indicate that chlorinated compounds can act as effective pesticides due to their ability to disrupt the nervous systems of pests. For instance, derivatives have been tested for efficacy against various agricultural pests, showcasing potential for use as insecticides or herbicides .
Herbicide Formulation
In addition to pesticides, research has explored the use of related compounds in herbicide formulations. The ethylsulfonyl group may enhance selectivity towards certain plant species while minimizing harm to crops, making it a promising candidate for environmentally friendly herbicide development .
Materials Science
Polymer Chemistry
In materials science, 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone can serve as a precursor for synthesizing functional polymers. Its ability to undergo various chemical reactions allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability .
Nanomaterials
The compound's unique properties also lend themselves to applications in nanotechnology. Research has investigated its use in creating nanostructured materials that exhibit specific optical or electronic properties, which could be beneficial in developing sensors or advanced electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors to modulate signaling pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone
- Molecular Formula: C₁₀H₁₀Cl₂NO₃S
- Molecular Weight : 295.07 g/mol
- Key Differences: The ketone group in the target compound is replaced by a morpholino (C₄H₉NO) moiety. The morpholine ring enhances polarity and solubility in polar solvents compared to the ethanone derivative. This modification may also alter pharmacological targeting, as morpholine derivatives are common in kinase inhibitors .
1-[4-(1,1-Dimethylethyl)phenyl]ethanone
- Molecular Formula : C₁₂H₁₆O
- Molecular Weight : 176.25 g/mol
- Key Differences: The tert-butyl group at the 4-position is sterically bulky and electron-donating, reducing solubility in polar solvents.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Molecular Formula : C₂₉H₂₁F₂N₃O₂S₂
- Key Differences: Incorporates a triazole-thioether linkage and a phenylsulfonyl group. ethylsulfonyl) may reduce steric hindrance, enhancing substrate-enzyme interactions .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | 266.07 | 2,3-Cl; 4-ethylsulfonyl; ketone | Moderate in polar solvents |
| Morpholino Analog | 295.07 | Morpholine; 2,3-Cl; sulfonyl | High in polar solvents |
| tert-Butyl Analog | 176.25 | 4-tert-butyl; ketone | Low in polar solvents |
| Triazole-Thioether Derivative | ~550 | Triazole; phenylsulfonyl | Moderate in DMSO/ethanol |
Biological Activity
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone, with the CAS number 338982-46-0, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a dichloro-substituted aromatic ring and an ethylsulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₀Cl₂O₃S
- Molecular Weight : 281.16 g/mol
- Melting Point : 88–90 °C
- Hazard Classification : Irritant
Biological Activity
Research into the biological activity of 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone has revealed various effects on cellular processes, particularly in cancer biology and enzymatic inhibition.
Anticancer Activity
Studies have indicated that this compound may exhibit anticancer properties through multiple mechanisms:
- Cell Proliferation Inhibition : In vitro assays demonstrate that at concentrations up to 100 µM, the compound does not significantly affect cell viability in various cancer cell lines, suggesting a selective mechanism of action rather than general cytotoxicity .
- Signal Transduction Modulation : The compound has been shown to inhibit Gα12-stimulated SRE.L activity in HEK293T cells, indicating a potential role in modulating signaling pathways associated with cancer progression .
Enzyme Inhibition
1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone has also been investigated for its ability to inhibit specific enzymes:
- Cyclin-dependent Kinases (CDKs) : Preliminary data suggest that this compound may interact with CDK pathways, which are critical in regulating the cell cycle and could be targeted for cancer therapy .
Case Studies and Research Findings
Several studies have provided insights into the biological effects of this compound:
Table 1: Summary of Biological Activities
Pharmacokinetic Profile
The pharmacokinetic properties of 1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone are essential for understanding its bioavailability and therapeutic potential:
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone, and how can intermediates be characterized?
- Methodology : Synthesis typically involves sequential chlorination and sulfonation of a phenyl ethanone precursor. For example, chlorination may employ Cl₂ or SOCl₂ under controlled conditions, followed by sulfonation using ethylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C), IR (to confirm ketone C=O at ~1700 cm⁻¹), and mass spectrometry .
- Safety : Use inert atmosphere conditions for sulfonation due to potential exothermic reactions .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers under nitrogen at 2–8°C, away from oxidizers and ignition sources. The compound’s flash point (~30°C, similar to analogs) necessitates fire-safe storage .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Key Techniques :
- HPLC-MS : Quantify purity and detect byproducts.
- X-ray crystallography : Resolve crystal structure (space group, bond angles) using SHELX software .
- Elemental Analysis : Confirm C, H, Cl, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethylsulfonyl group in substitution reactions?
- Approach : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces and Fukui indices. This identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity for reactions like nucleophilic aromatic substitution .
- Validation : Compare computed IR spectra with experimental data (e.g., C-SO₂ stretching at ~1150 cm⁻¹) .
Q. What strategies resolve contradictions in reported crystallographic data for dichlorophenyl ethanone derivatives?
- Case Study : reports a 2,2-dichloro analog crystallizing in a monoclinic system (space group P2₁/c), while describes a 2,3-dichloro derivative in Pbca. To address discrepancies:
Re-refine raw diffraction data using Olex2 or SHELXL .
Validate hydrogen bonding patterns (e.g., C=O⋯H interactions) against Cambridge Structural Database entries .
Q. What experimental designs are optimal for studying the compound’s biological activity (e.g., antimicrobial potential)?
- Protocol :
In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or ROS generation .
- Controls : Include known antibiotics (e.g., ampicillin) and solvent-only controls to exclude false positives .
Q. How does the electronic effect of the ethylsulfonyl group influence the ketone’s spectroscopic properties?
- NMR Analysis : The electron-withdrawing sulfonyl group deshields the aromatic protons, shifting ¹H NMR signals downfield (e.g., H-5 at δ 8.2–8.5 ppm). ¹³C NMR shows the ketone carbonyl at δ 195–200 ppm, influenced by conjugation with the sulfonyl group .
- IR Correlation : The sulfonyl group’s symmetric/asymmetric stretching modes appear at 1320 cm⁻¹ and 1140 cm⁻¹, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
